2-Methyl-3-[(pyridin-3-ylmethyl)carbamoyl]naphtho[1,2-b]furan-5-yl acetate

Catalog No.
S12002891
CAS No.
M.F
C22H18N2O4
M. Wt
374.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-3-[(pyridin-3-ylmethyl)carbamoyl]naphtho[...

Product Name

2-Methyl-3-[(pyridin-3-ylmethyl)carbamoyl]naphtho[1,2-b]furan-5-yl acetate

IUPAC Name

[2-methyl-3-(pyridin-3-ylmethylcarbamoyl)benzo[g][1]benzofuran-5-yl] acetate

Molecular Formula

C22H18N2O4

Molecular Weight

374.4 g/mol

InChI

InChI=1S/C22H18N2O4/c1-13-20(22(26)24-12-15-6-5-9-23-11-15)18-10-19(28-14(2)25)16-7-3-4-8-17(16)21(18)27-13/h3-11H,12H2,1-2H3,(H,24,26)

InChI Key

XVZJKFZCZJRULZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)OC(=O)C)C(=O)NCC4=CN=CC=C4

2-Methyl-3-[(pyridin-3-ylmethyl)carbamoyl]naphtho[1,2-b]furan-5-yl acetate is a complex organic compound belonging to the class of naphthofuran derivatives. This compound features a distinctive structure that includes a naphthofuran core, a pyridinylmethyl carbamoyl group, and an acetate ester. Its molecular formula is C22H20N2O4C_{22}H_{20}N_{2}O_{4} with a molecular weight of approximately 372.41 g/mol. The compound has garnered attention in various fields of scientific research due to its potential biological and chemical properties, which may lead to novel applications in pharmaceuticals and materials science.

, including:

  • Oxidation: Utilizing agents such as potassium permanganate or chromium trioxide, the compound can be oxidized to yield corresponding oxidized products.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride to produce reduced derivatives.
  • Substitution: Nucleophilic substitution reactions may occur at the pyridinyl or naphthofuran moieties with reagents like alkyl halides or amines.

Preliminary studies suggest that 2-Methyl-3-[(pyridin-3-ylmethyl)carbamoyl]naphtho[1,2-b]furan-5-yl acetate exhibits promising biological activities. It may interact with specific molecular targets, potentially modulating enzyme activity and inflammatory pathways. The exact mechanisms are still under investigation, but there is potential for anti-inflammatory and anticancer properties, making it a candidate for further pharmacological exploration.

The synthesis of 2-Methyl-3-[(pyridin-3-ylmethyl)carbamoyl]naphtho[1,2-b]furan-5-yl acetate typically involves multi-step organic reactions:

  • Formation of the Naphthofuran Core: This can be achieved through cyclization reactions involving naphthol derivatives and furan precursors.
  • Introduction of the Pyridinylmethyl Carbamoyl Group: This step involves reacting the naphthofuran core with pyridinylmethyl isocyanate under controlled conditions to form the carbamoyl linkage.
  • Acetylation: The final step entails acetylating the hydroxyl group on the naphthofuran core using acetic anhydride in the presence of a catalyst such as pyridine.

The compound has several potential applications across various fields:

  • Pharmaceuticals: It is being investigated for its potential use as a therapeutic agent due to its biological activities.
  • Organic Chemistry: It serves as a building block for synthesizing more complex organic molecules and as a reagent in various organic transformations.
  • Materials Science: The unique structure may allow for applications in developing advanced materials, such as organic semiconductors and dyes.

Research into the interaction of 2-Methyl-3-[(pyridin-3-ylmethyl)carbamoyl]naphtho[1,2-b]furan-5-yl acetate with biological targets is ongoing. Initial findings suggest that this compound may inhibit specific enzymes involved in inflammatory processes. Further studies are required to elucidate its precise molecular interactions and therapeutic potential.

Several compounds share structural similarities with 2-Methyl-3-[(pyridin-3-ylmethyl)carbamoyl]naphtho[1,2-b]furan-5-yl acetate:

Similar Compounds

Compound NameStructure HighlightsUnique Features
2-Methyl-3-[(pyridin-4-ylmethyl)carbamoyl]naphtho[1,2-b]furan-5-yl acetateSimilar naphthofuran core with different pyridine substitutionVariation in biological activity due to different substituents
2-Methyl-3-[((pyridin-2-yl)methyl)carbamoyl]naphtho[1,2-b]furan-5-yl acetateShares naphthofuran core; different pyridine positionPotentially distinct pharmacological properties due to structural differences

Uniqueness

What sets 2-Methyl-3-[(pyridin-3-ylmethyl)carbamoyl]naphtho[1,2-b]furan-5-yl acetate apart is its specific combination of the naphthofuran core, pyridinylmethyl carbamoyl group, and acetate ester. This unique structure imparts distinct chemical and biological properties that could lead to new research avenues and therapeutic applications not found in related compounds.

XLogP3

3.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

374.12665706 g/mol

Monoisotopic Mass

374.12665706 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-09-2024

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